![molecular formula C11H13N3O3 B2572361 4,6-dimethoxy-1H-indole-2-carbohydrazide CAS No. 474398-80-6](/img/structure/B2572361.png)
4,6-dimethoxy-1H-indole-2-carbohydrazide
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Overview
Description
4,6-dimethoxy-1H-indole-2-carbohydrazide is a novel compound that has been synthesized from methyl 4,6-dimethoxy-1H-indole-2-carboxylate . It is an indole derivative with a molecular formula of C11H13N3O3 .
Synthesis Analysis
The synthesis of 4,6-dimethoxy-1H-indole-2-carbohydrazides starts from methyl 4,6-dimethoxy-1H-indole-2-carboxylate. This compound undergoes cyclodehydration to generate the corresponding 2-(indol-2-yl)-1,3,4-oxadiazole scaffolds in the presence of N,N-diisopropylethylamine and p-toluenesulfonyl chloride in acetonitrile .Molecular Structure Analysis
The molecular structure of 4,6-dimethoxy-1H-indole-2-carbohydrazide has been characterized by 1H NMR, 13C NMR, FT-IR, and high-resolution mass spectroscopic data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4,6-dimethoxy-1H-indole-2-carbohydrazide include cyclodehydration of methyl 4,6-dimethoxy-1H-indole-2-carboxylate .Scientific Research Applications
- Research Findings : 4,6-dimethoxy-1H-indole-2-carbohydrazide derivatives were synthesized and evaluated for antioxidant activity. They demonstrated promising results in assays like DPPH free radical scavenging, ABTS cationic radical decolorization, and cupric reducing antioxidant capacity (CUPRAC) .
- Research Findings : 2-(Indol-2-yl)-1,3,4-oxadiazole derivatives exhibited significant anticholinesterase activity. Notably, Nʹ-Benzoyl-4,6-dimethoxy-1H-indole-2-carbohydrazide showed better inhibition than standard compounds .
- Research Findings : 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were screened for anti-HIV activity. Although specific data on 4,6-dimethoxy-1H-indole-2-carbohydrazide is limited, related compounds were investigated .
- Application : 4,6-Dimethoxy-1H-indole-2-carbohydrazide is available for custom synthesis and bulk manufacturing .
Antioxidant Properties
Anticholinesterase Properties
Anti-HIV Activity
Custom Synthesis and Sourcing
Biological Studies
Mechanism of Action
Target of Action
The primary target of 4,6-dimethoxy-1H-indole-2-carbohydrazide is the enzyme acetylcholinesterase . This enzyme plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .
Mode of Action
4,6-dimethoxy-1H-indole-2-carbohydrazide: interacts with acetylcholinesterase, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft .
Biochemical Pathways
The inhibition of acetylcholinesterase by 4,6-dimethoxy-1H-indole-2-carbohydrazide affects the cholinergic pathway . This pathway is involved in many physiological processes, including muscle contraction, heart rate, and memory. The increased concentration of acetylcholine due to the inhibition of acetylcholinesterase can lead to enhanced cholinergic transmission .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 4,6-dimethoxy-1H-indole-2-carbohydrazide These properties significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the site of action .
Result of Action
The molecular and cellular effects of 4,6-dimethoxy-1H-indole-2-carbohydrazide ’s action primarily involve the enhancement of cholinergic transmission . This enhancement can lead to various physiological effects, depending on the specific tissues and organs involved .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,6-dimethoxy-1H-indole-2-carbohydrazide . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with acetylcholinesterase .
Future Directions
properties
IUPAC Name |
4,6-dimethoxy-1H-indole-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-16-6-3-8-7(10(4-6)17-2)5-9(13-8)11(15)14-12/h3-5,13H,12H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFXTLCZEVOZTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C(N2)C(=O)NN)C(=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dimethoxy-1H-indole-2-carbohydrazide |
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